Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate
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Overview
Description
Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate typically involves a multi-step process. One common method starts with the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific steps for synthesizing this compound include:
Formation of the thiophene ring: This is achieved through the Gewald reaction using propionaldehyde, sulfur, and malononitrile.
Nitration: The thiophene derivative is then nitrated using a nitrating agent such as nitric acid.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: Acts as a precursor in the synthesis of various industrial chemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of kinases and other signaling molecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and applications in drug development.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate is unique due to its specific structural features, which confer distinct electronic properties and reactivity. Its combination of a nitrophenyl group and a thiophene ring makes it particularly valuable in medicinal and material science applications .
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate |
InChI |
InChI=1S/C14H14N2O4S/c1-9-12(15-7-13(17)20-2)8-21-14(9)10-4-3-5-11(6-10)16(18)19/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
KZYLIIJEUWHXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1NCC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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